Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . It is characterized by the presence of a chloropyridazine ring attached to a propanoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-chloropyridazine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyridazine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((6-bromopyridazin-4-yl)oxy)propanoate
- Methyl 3-((6-fluoropyridazin-4-yl)oxy)propanoate
- Methyl 3-((6-iodopyridazin-4-yl)oxy)propanoate
Uniqueness
Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate is unique due to the presence of the chlorine atom in the pyridazine ring, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it a valuable compound for specific applications in scientific research and industry .
Properties
CAS No. |
1346691-37-9 |
---|---|
Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
methyl 3-(6-chloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-8(12)2-3-14-6-4-7(9)11-10-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
OIBFXJUMHFQRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.